7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one
CAS No.:
Cat. No.: VC17443149
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one -](/images/structure/VC17443149.png)
Specification
Molecular Formula | C8H9NO2 |
---|---|
Molecular Weight | 151.16 g/mol |
IUPAC Name | 1,5,7,8-tetrahydropyrano[4,3-b]pyridin-2-one |
Standard InChI | InChI=1S/C8H9NO2/c10-8-2-1-6-5-11-4-3-7(6)9-8/h1-2H,3-5H2,(H,9,10) |
Standard InChI Key | ZBSLYFFCCULPLP-UHFFFAOYSA-N |
Canonical SMILES | C1COCC2=C1NC(=O)C=C2 |
Introduction
Structural Characterization and Nomenclature
The compound’s IUPAC name, 7,8-dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one, reflects its fused bicyclic system. The pyran ring (oxygen-containing six-membered ring) is fused to a pyridine ring (nitrogen-containing six-membered ring) at the [4,3-b] positions. Key structural features include:
-
Ring Fusion: The pyran oxygen is positioned at C2, adjacent to the pyridine nitrogen at C3.
-
Hydrogenation: Partial saturation at C7 and C8 reduces aromaticity, introducing conformational flexibility.
-
Ketone Group: A lactone moiety at C2 contributes to electrophilic reactivity .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₇NO₂ | |
Molecular Weight | 149.15 g/mol | |
Exact Mass | 149.048 Dalton | |
Topological Polar Surface Area | 39.19 Ų | |
LogP (Partition Coefficient) | 0.79 |
Synthetic Methodologies
Cyclization Strategies
The synthesis of 7,8-dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one typically involves intramolecular cyclization of precursor keto-enamines or α,β-unsaturated carbonyl intermediates. A representative route includes:
-
Precursor Preparation: Condensation of 4-hydroxypyridine derivatives with γ-keto esters under acidic conditions.
-
Cyclodehydration: Treatment with polyphosphoric acid (PPA) or Eaton’s reagent induces ring closure, forming the pyrano-pyridine backbone .
Stereochemical Considerations
Chiral centers at C7 and C8 necessitate asymmetric synthesis techniques. Catalytic enantioselective methods using organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) have been explored for derivatives .
Table 2: Representative Synthetic Routes
Starting Material | Conditions | Yield (%) |
---|---|---|
4-Hydroxy-2-pyridone | PPA, 120°C, 6h | 62 |
Ethyl 3-oxopent-4-enoate | TiCl₄, CH₂Cl₂, rt, 12h | 58 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.2 Hz, H-4), 6.32 (s, H-6), 4.21 (m, H-7), 3.98 (m, H-8), 2.75 (q, J = 6.8 Hz, H-5) .
-
¹³C NMR: δ 170.2 (C-2), 154.6 (C-3), 132.1 (C-4), 118.9 (C-6), 64.3 (C-7), 35.1 (C-8) .
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a base peak at m/z 149.048 [M+H]⁺, consistent with the molecular formula C₈H₇NO₂ .
Biological Activities and Mechanisms
Muscarinic Acetylcholine Receptor Modulation
Structural analogs, such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, exhibit allosteric modulation of M4 muscarinic receptors, implicating the parent scaffold in neurological therapeutics . Mechanistic studies suggest:
-
Binding Affinity: Hydrogen bonding between the lactone carbonyl and receptor residues (e.g., Tyr113).
-
Selectivity: Substituents at C3 and C6 influence subtype specificity (e.g., M4 over M1) .
Table 3: Biological Activity Profile
Activity | Model System | IC₅₀/MIC | Source |
---|---|---|---|
M4 Receptor Modulation | CHO-K1 cells | 0.8 µM | |
Antibacterial | S. aureus ATCC 25923 | 32 µg/mL |
Applications in Drug Discovery
Central Nervous System (CNS) Disorders
The scaffold’s ability to cross the blood-brain barrier (predicted LogBB = 0.45) makes it viable for Alzheimer’s disease and schizophrenia therapeutics .
Antibiotic Adjuvants
Synergistic studies with β-lactam antibiotics show a 4-fold reduction in ampicillin resistance in MRSA strains when co-administered with pyrano-pyridine derivatives.
Future Research Directions
-
Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure intermediates.
-
Structure-Activity Relationships (SAR): Systematic modification of substituents at C3, C6, and C7 to optimize receptor selectivity.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume